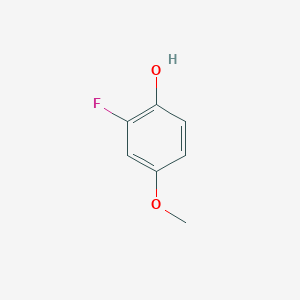

2-Fluoro-4-methoxyphenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJHBXCQIOVMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379098 | |

| Record name | 2-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167683-93-4 | |

| Record name | 2-Fluoro-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167683-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways of 2 Fluoro 4 Methoxyphenol

Established Synthetic Routes for 2-Fluoro-4-methoxyphenol

The traditional synthesis of this compound and related fluorinated phenols relies on robust and well-documented chemical transformations. These methods, while effective, often involve multiple steps and specific precursor molecules.

Nucleophilic Aromatic Substitution (SNAr) Strategies in the Synthesis of Fluorinated Phenols

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for creating aryl-heteroatom bonds and is frequently employed in the synthesis of fluorinated aromatics. acs.org The reaction typically proceeds via a two-step mechanism involving a Meisenheimer intermediate, particularly when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. acs.org Fluorine itself can act as a leaving group in SNAr reactions, a characteristic exploited in the synthesis of various phenol (B47542) derivatives. orgsyn.orgwalisongo.ac.id

A common SNAr strategy involves the reaction of a phenoxide with an activated fluoroaromatic compound. For example, 4-methoxyphenol (B1676288) can react with 4-fluorobenzaldehyde (B137897) in the presence of a base like potassium carbonate to displace the fluoride (B91410) and form a diaryl ether. walisongo.ac.idresearchgate.net While this specific reaction produces a different molecule, it exemplifies the core principle applicable to the synthesis of fluorinated phenols and their derivatives. researchgate.net

Recent advancements have revealed a concerted nucleophilic aromatic substitution (CSNAr) mechanism, particularly with reagents like PhenoFluor, which proceeds through a single, neutral four-membered transition state, bypassing the traditional Meisenheimer complex. acs.org This concerted pathway is conceptually distinct from conventional SNAr reactions. acs.org

Table 1: Comparison of SNAr Reaction Parameters for Phenol Derivatives

| Reactants | Base | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Methoxyphenol, 4-Fluorobenzaldehyde | K₂CO₃ | DMSO | 140 °C | 4-Aryloxybenzaldehyde | walisongo.ac.id |

| 2-Fluoroanisole, Isobutyronitrile | KHMDS | THF | 60 °C | α-Aryl Nitrile | orgsyn.org |

Palladium-Catalyzed Fluorination of Phenolic Compounds

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-fluorine bonds. A significant development in this area is the palladium-catalyzed fluorination of arylboronic acid derivatives, which can be readily prepared from phenolic precursors. acs.orgnih.gov This method often utilizes the electrophilic fluorinating agent Selectfluor and demonstrates broad functional group tolerance, including ketones, amides, carboxylic acids, and alcohols. acs.orgharvard.edu

The mechanism for this transformation is distinct from other arene fluorination reactions. acs.orgnih.govharvard.edu Kinetic studies suggest a pathway involving a single-electron-transfer (SET) and an unusual Pd(III) intermediate, which has been isolated and characterized. acs.orgnih.govharvard.edu This catalytic cycle appears to proceed without the formation of typical organopalladium intermediates, yet it achieves high levels of selectivity. acs.orgnih.gov

However, not all palladium-catalyzed methods offer perfect regioselectivity. The fluorination of aryl triflates, for instance, can yield mixtures of constitutional isomers. A notable example is the reaction of the triflate derived from 4-methoxyphenol, which predominantly afforded 3-fluoroanisole (B32098) instead of the ipso-substitution product, highlighting the challenges in controlling the reaction's regiochemical outcome. nih.gov

Multistep Synthesis Approaches

The synthesis of specifically substituted compounds like this compound often requires multistep sequences that build the molecule from simpler, commercially available starting materials. merckmillipore.com These approaches allow for precise control over the placement of functional groups.

One documented strategy for a closely related compound, 2-fluoro-4-methoxyaniline, begins with 2-fluoro-4-iodoaniline. orgsyn.org The synthesis involves:

Protection: The aniline (B41778) group is protected as a 2,5-dimethylpyrrole.

Methoxylation: A copper(I)-catalyzed Ullman coupling with sodium methoxide (B1231860) is used to replace the iodine atom with a methoxy (B1213986) group.

Deprotection: The pyrrole (B145914) protecting group is removed using hydroxylamine (B1172632) hydrochloride to yield the final product. orgsyn.org

A similar pathway could be envisioned for synthesizing this compound, likely starting from a protected 2-fluoro-4-halophenol. Another common multistep strategy involves forming an ether linkage via SNAr, followed by a final demethylation step using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to unmask the phenolic hydroxyl group. mdpi.com

Novel and Emerging Synthetic Approaches for this compound and its Derivatives

As chemical synthesis evolves, there is a strong emphasis on developing methods that are not only efficient but also environmentally benign and capable of producing complex molecules with high precision.

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. cas.cnresearchgate.net In fluorine chemistry, this translates to developing alternatives to traditional methods that may involve toxic reagents or harsh conditions, such as the Balz-Schiemann reaction which uses potentially explosive diazonium salts. cas.cn

Sustainable approaches relevant to the synthesis of fluorinated phenols include:

Alternative Solvents: Research has demonstrated that nucleophilic fluorination reactions, traditionally requiring anhydrous conditions, can proceed in greener solvents like ethanol, challenging long-held beliefs. researchgate.net

Atom-Economical Reactions: Methodologies that incorporate most of the atoms from the reactants into the final product are highly desirable. Direct C-H functionalization, for example, avoids the need for pre-functionalized starting materials, streamlining synthetic routes. acs.org

Efficient Catalysis: The use of earth-abundant metal catalysts, such as nickel, can provide practical, one-step access to fluorinated arenes under mild conditions, offering an alternative to some palladium-based systems. cas.cn

Renewable Feedstocks: An efficient, one-pot method for the borylation of phenols using sulfuryl fluoride activation allows for the conversion of abundant and renewable phenols into versatile aryl boronic esters, which are key intermediates in cross-coupling reactions. rsc.org

Stereoselective and Regioselective Synthesis of this compound Derivatives

Controlling the spatial arrangement (stereoselectivity) and position (regioselectivity) of functional groups is critical when synthesizing complex, biologically active molecules. beilstein-journals.orgacs.org For derivatives of this compound, achieving such control is key to their intended function.

Regioselectivity: The ability to direct a chemical reaction to a specific position on a molecule is crucial.

Aryne Chemistry: The reaction of pyrazole (B372694) N-oxides with substituted arynes, including those with fluoro and methoxy groups, has been shown to be a highly regioselective method for creating C3-hydroxyarylated pyrazoles. scholaris.ca This demonstrates how modern synthetic methods can control the outcome of reactions involving functionalized aromatic precursors. scholaris.ca

Nucleophilic Substitution: In the functionalization of complex molecules, the inherent reactivity of different positions can lead to high regioselectivity. For instance, the reaction of 4-methoxyphenol with a poly-halogenated BODIPY dye resulted in a highly selective monosubstitution, showcasing how the interplay between the substrate and nucleophile dictates the reaction site. nih.gov

Stereoselectivity: The three-dimensional structure of a molecule is often vital for its activity.

Asymmetric Synthesis: In the synthesis of antiviral nucleoside analogs, controlling the stereochemistry at various centers is paramount. nih.gov The synthesis of 4′-substituted-2′-deoxy-2′-α-fluoro nucleosides showcases complex, multi-step sequences where each step is designed to build the correct stereochemical architecture. nih.gov

Catalytic Control: The hetero-Diels-Alder reaction is a powerful tool for creating cyclic compounds, and its stereoselectivity can be controlled through the use of chiral auxiliaries or catalysts. beilstein-journals.org While not a direct synthesis of the target compound, these principles are fundamental to creating stereochemically defined derivatives from precursors like this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Difluoro-4-bromonitrobenzene |

| 2-Fluoro-4-iodoaniline |

| 2-Fluoro-4-methoxyaniline |

| 2-Fluoroanisole |

| 3-Fluoroanisole |

| 3-Methoxyphenol |

| 4-Fluorobenzaldehyde |

| 4-Methoxyphenol |

| Aryl boronic esters |

| Boron tribromide |

| Hydrobromic acid |

| Isobutyronitrile |

| Potassium carbonate |

| Potassium hexamethyldisilylamide (KHMDS) |

| Selectfluor |

| Sodium methoxide |

Microwave-Assisted Synthesis and Other Advanced Heating Methodologies

The application of advanced heating technologies, particularly microwave-assisted organic synthesis (MAOS) and continuous-flow microreactors, has significantly enhanced the efficiency of reactions involving substituted phenols. These methods offer substantial advantages over conventional heating, including dramatically reduced reaction times, improved yields, and minimized side product formation due to rapid and uniform heating. nih.govbeilstein-journals.org

Microwave irradiation has been successfully employed in the synthesis of complex molecules derived from substituted phenols. For instance, in the multi-component synthesis of highly substituted benzofurans, microwave heating shortens reaction times and reduces byproducts. nih.gov Similarly, copper-catalyzed diaryletherification reactions benefit from microwave assistance, leading to shorter reaction times and higher chemical yields. mdpi.com

The translation of microwave methodologies to continuous-flow systems represents a further advancement, enabling scalable and highly efficient synthesis. In the base-mediated SNAr reaction for producing diaryl ethers, a substrate like 4-methoxyphenol can be reacted with high efficiency. Using a continuous-flow microreactor heated to 195 °C, a near-quantitative yield of 2-chloro-1-(4-methoxyphenoxy)-4-nitrobenzene (B14131880) was achieved in just 60 seconds. beilstein-journals.org This rapid conversion is attributed to the superior heat transfer within the microreactor. beilstein-journals.org Another example is the Claisen rearrangement of an allyl ether of 4-methoxyphenol to 2-allyl-4-methoxyphenol, which was achieved in high yield using a continuous-flow microwave applicator. acs.org

| Reaction Type | Phenol Substrate | Heating Method | Key Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Diaryl Ether Synthesis (SNAr) | 4-Methoxyphenol | Continuous-Flow | 195 °C, DBU (base) | 60 s | 99.7% | beilstein-journals.org |

| Claisen Rearrangement | Allyl 4-methoxyphenyl (B3050149) ether | Continuous-Flow Microwave | 260 °C | 15 min | 85% | acs.org |

| Benzofuran Synthesis | 6-Methoxy-2-iodophenol | Microwave | Sonogashira Conditions | N/A | Good to Excellent | nih.gov |

| Diaryl Ether Synthesis (Cu-catalyzed) | Prenylated Phenol | Microwave | 120 °C, CuI, K₃PO₄ | 0.5 - 1.5 h | High | mdpi.com |

Reaction Mechanisms Involving this compound as a Reagent or Intermediate

This compound possesses a unique electronic structure, with its reactivity governed by the interplay of three distinct substituents on the aromatic ring: a strongly activating hydroxyl group, a moderately activating methoxy group, and a deactivating but ortho-, para-directing fluorine atom.

Electrophilic Aromatic Substitution Reactions

The directing influences of the substituents on this compound are summarized below:

Hydroxyl (-OH) at C1: Strongly activating, directs to positions 2 (blocked), 4 (blocked), and 6.

Fluorine (-F) at C2: Deactivating, directs to positions 3 and 5.

Methoxy (-OCH₃) at C4: Activating, directs to positions 3 and 5.

Considering these effects, electrophilic attack is most likely to occur at positions 3, 5, and 6. The combined directing effects of the methoxy and fluoro groups strongly favor substitution at positions 3 and 5. Position 6 is also activated by the hydroxyl group. Common electrophilic substitution reactions like halogenation and nitration are expected to yield a mixture of isomers, with the precise ratio depending on the reaction conditions and the steric bulk of the electrophile. byjus.com For instance, halogenation of phenols can occur readily even without a Lewis acid catalyst, and treatment with bromine water often leads to poly-bromination. byjus.com

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C3 | Activated by -OCH₃, Directed by -F | Favored site for substitution |

| C5 | Activated by -OCH₃, Directed by -F | Favored site for substitution |

| C6 | Activated by -OH | Possible site for substitution |

Nucleophilic Additions and Substitutions

The hydroxyl group of this compound allows it to act as a nucleophile, particularly after deprotonation to the corresponding phenoxide ion. This phenoxide is a potent nucleophile that can participate in substitution reactions. A primary example is the Williamson ether synthesis, where the phenoxide displaces a halide from an alkyl halide to form an ether.

More relevant to aromatic systems is the nucleophilic aromatic substitution (SₙAr) reaction to form diaryl ethers. In this reaction, a phenoxide attacks an electron-deficient aryl halide, displacing the halide. For this to occur, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group. Reactions involving 4-methoxyphenol demonstrate this principle, where it is coupled with activated aryl halides like 4-fluorobenzaldehyde or 1-chloro-4-nitrobenzene (B41953) in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgresearchgate.netwalisongo.ac.id this compound is expected to behave similarly, with its phenoxide serving as the nucleophile to attack activated aromatic rings.

| Phenol | Electrophile | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 4-Methoxyphenol | 4-Fluorobenzaldehyde | K₂CO₃ / DMSO | 4-Aryloxybenzaldehyde | researchgate.netwalisongo.ac.id |

| 4-Methoxyphenol | 2,4-Dinitrochlorobenzene | K₂CO₃ / MeCN | Diaryl Ether | beilstein-journals.org |

| Various Phenols | 1-Fluoro-4-nitrobenzene | KF/Fe₃O₄ | Diaryl Ether | mdpi.com |

Catalytic Transformations Utilizing this compound

This compound can serve as a substrate in a variety of powerful catalytic transformations, particularly metal-catalyzed cross-coupling reactions. These reactions typically require the conversion of the phenolic hydroxyl group into a better leaving group to facilitate the key oxidative addition step.

Suzuki-Miyaura Cross-Coupling: The C–O bond of a phenol is generally too strong to participate directly in catalytic cycles. However, by converting the phenol to an aryl carbamate (B1207046) or sulfamate, Suzuki-Miyaura cross-coupling becomes feasible. Using nickel catalysts, such as NiCl₂(PCy₃)₂, carbamates derived from phenols like p-methoxyphenol have been successfully coupled with arylboronic acids to form biaryl compounds in moderate to good yields. nih.govnih.gov This methodology allows for the construction of a new carbon-carbon bond at the position of the original hydroxyl group.

Ullmann Condensation: The formation of diaryl ethers from phenols and aryl halides can be catalyzed by copper, a process known as the Ullmann condensation. Modern variations of this reaction often use a copper(I) salt (e.g., CuI) as the catalyst, sometimes with a ligand, to couple phenols with aryl halides. mdpi.commdpi.com This provides a direct catalytic route to diaryl ethers, which is often more versatile than the uncatalyzed SₙAr reaction as it does not strictly require an activated aryl halide.

Catalytic Hydrogenation: The substituents on the this compound ring can be modified or removed through catalytic hydrogenation. For example, studies on the related compound 2-methoxyphenol (guaiacol) using a Raney® Ni catalyst show that under hydrogen transfer conditions, the molecule can undergo demethoxylation to yield phenol, followed by hydrogenation of the ring to produce cyclohexanol. imperial.ac.uk This indicates that the methoxy group of this compound could be targeted for cleavage under similar catalytic conditions.

| Reaction | Phenol Derivative | Catalyst | Reagents | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Carbamate | NiCl₂(PCy₃)₂ | ArB(OH)₂, K₃PO₄ | Biaryl | nih.govnih.gov |

| Ullmann Condensation | Phenol | CuI | Aryl Halide, Base | Diaryl Ether | mdpi.commdpi.com |

| Catalytic Hydrogenation | 2-Methoxyphenol | Raney® Ni | 2-PrOH (H-donor) | Phenol, Cyclohexanol | imperial.ac.uk |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 4 Methoxyphenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 2-Fluoro-4-methoxyphenol, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton.

In a study of this compound, the following ¹H NMR data was reported in Chloroform-d: a multiplet for the three aromatic protons, a singlet for the hydroxyl proton, and a singlet for the three methoxy protons. rsc.org Another source provides the ¹H NMR data for the related compound 4-methoxyphenol (B1676288) in Chloroform-d, showing a multiplet for the four aromatic protons at 6.77-6.81 ppm, a singlet for the hydroxyl proton at 5.08 ppm, and a singlet for the three methoxy protons at 3.77 ppm. rsc.org

The chemical shifts and coupling patterns of the aromatic protons are particularly informative. The fluorine atom and the methoxy group influence the electron density of the aromatic ring, leading to characteristic shifts in the proton signals. For instance, in analogues like (E)-4,4'-(ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol), the aromatic protons appear as a multiplet between 7.03-6.97 ppm in DMSO-d₆. acs.org

Interactive Table: ¹H NMR Data for this compound and Analogues

| Compound | Solvent | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Other Protons (ppm) | Reference |

|---|---|---|---|---|---|

| This compound | Chloroform-d | Multiplet | 3.82 (s, 3H) | 4.57 (brs, 1H, OH) | rsc.org |

| 4-Methoxyphenol | Chloroform-d | 6.77-6.81 (m, 4H) | 3.77 (s, 3H) | 5.08 (s, 1H, OH) | rsc.org |

| (E)-4,4'-(Ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol) | DMSO-d₆ | 7.03-6.97 (m, 4H) | 3.86 (s, 6H) | 9.31 (s, 2H, OH), 7.03-6.97 (m, 2H, vinyl) | acs.org |

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. In this compound, signals are expected for the seven carbon atoms, with their chemical shifts influenced by the attached functional groups.

For this compound, the reported ¹³C NMR data in Chloroform-d shows signals at δ 152.8, 150.1, 126.3, 116.0, 111.8, 86.0, and 57.0 ppm. rsc.org The carbon directly attached to the fluorine atom exhibits a characteristic large coupling constant (J-coupling) with the ¹⁹F nucleus, which is a key diagnostic feature. For example, in (E)-4,4'-(ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol), the carbon attached to fluorine shows a doublet at δ 151.6 ppm with a large coupling constant of J = 236 Hz. acs.org

Interactive Table: ¹³C NMR Data for this compound and Analogues

| Compound | Solvent | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Other Carbons (ppm) | Reference |

|---|---|---|---|---|---|

| This compound | Chloroform-d | 152.8, 150.1, 126.3, 116.0, 111.8, 86.0 | 57.0 | rsc.org | |

| 4-Methoxyphenol | Chloroform-d | 153.59, 149.58, 116.17, 115.01 | 55.94 | rsc.org | |

| (E)-4,4'-(Ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol) | DMSO-d₆ | 151.6 (d, J=236 Hz), 149.6 (d, J=7 Hz), 133.9 (d, J=15 Hz), 128.1 (d, J=9 Hz), 106.4 (d, J=20 Hz), 105.7 | 56.1 | 126.5 (vinyl) | acs.org |

Fluorine-19 NMR (¹⁹F NMR) for Monitoring Reactions and Structural Insights

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about fluorine-containing compounds. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorine environments within a molecule and for monitoring reactions involving fluorinated species. icpms.cz The chemical shift of the fluorine atom in this compound and its analogues is sensitive to changes in the electronic environment, making ¹⁹F NMR a valuable probe for studying intermolecular interactions and reaction progress. magritek.com

For instance, in the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, ¹⁹F NMR was used to monitor the consumption of the starting material, 1,2-difluoro-4-nitrobenzene, and the formation of the product. magritek.com In the context of this compound analogues, the ¹⁹F NMR chemical shifts provide clear evidence of the fluorine's position on the aromatic ring. For example, the ¹⁹F{¹H} NMR spectrum of (E)-4,4'-(ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol) in DMSO-d₆ shows a signal at -135.8 ppm. acs.org

Interactive Table: ¹⁹F NMR Data for this compound Analogues

| Compound | Solvent | ¹⁹F Chemical Shift (ppm) | Reference |

|---|---|---|---|

| (E)-4,4'-(Ethene-1,2-diyl)bis(2-fluoro-6-methoxyphenol) | DMSO-d₆ | -135.8 | acs.org |

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and probing the nature of chemical bonds. tandfonline.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups.

In the FTIR spectrum of this compound and its analogues, key vibrational bands include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and methoxy group, C-O stretching of the ether and phenol (B47542), and the C-F stretching vibration. The O-H stretching band is typically broad and appears in the region of 3200-3600 cm⁻¹. The C-F stretching vibration in fluorinated aromatic compounds is often observed in the 1000-1360 cm⁻¹ region. nih.gov For example, the IR spectrum of the related compound 4-fluorophenol (B42351) shows a distinct OH-stretch band around 3613 cm⁻¹ in a CCl₄ solution. rsc.org

The positions and intensities of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of substituents. For instance, in a study of 4-fluorophenol, it was noted that the C-F stretch is heavily mixed with other modes. rsc.org

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide additional information about the vibrations of the aromatic ring and the C-C skeletal framework. For the related compound 4-fluoroguaiacol, a Raman spectrum has been recorded, which would show characteristic peaks for the aromatic ring vibrations and other functional groups. nih.gov In the study of 2-chloro-5-fluoro phenol, both FT-IR and FT-Raman spectra were used to perform a complete vibrational analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of molecules.

In other complex structures containing a methoxyphenol moiety, X-ray diffraction analysis confirms the planarity of the phenyl rings and reveals how intermolecular forces, such as C-H···O hydrogen bonds, dictate the supramolecular assembly in the crystal lattice. iucr.orgjcsp.org.pk For example, in 4-(4-methoxyphenoxy)benzaldehyde, synthesized from 4-methoxyphenol, weak C-H···O hydrogen bonds link molecules to form layers. nih.gov The analysis of fluoro-functionalized imines demonstrates the role of fluorine atoms in stabilizing crystal packing through C-H···F interactions. acs.org These findings underscore the capability of X-ray crystallography to elucidate the intricate details of molecular architecture governed by both intramolecular and intermolecular forces.

Table 1: Representative Crystallographic Data for an Analogue, 4-(4-methoxyphenoxy)benzaldehyde. iucr.orgnih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| β (°) | 103.769 (6) |

| Volume (ų) | 1114.92 (11) |

| Z | 4 |

| C-O-C Angle (°) | 118.82 (8) |

| Dihedral Angle (°) | 71.52 (3) |

This table showcases typical parameters obtained from a single-crystal X-ray diffraction study.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound (C₇H₇FO₂), the calculated monoisotopic mass is 142.043 Da. nih.gov In an electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak (M⁺·) at an m/z (mass-to-charge ratio) of 142.

The fragmentation of methoxyphenol analogues is well-documented and provides a predictive framework for this compound. A common fragmentation pathway for protonated guaiacol (B22219) (2-methoxyphenol) and its derivatives involves the neutral loss of methanol (B129727) (CH₃OH, 32 Da), followed by the loss of carbon monoxide (CO, 28 Da). nih.gov This pathway leads to the formation of a stable cyclopentadienyl (B1206354) cation. nih.gov

For this compound, characteristic fragmentation would likely involve:

Loss of a methyl radical (·CH₃): A primary fragmentation event for methoxy-substituted aromatics, leading to a fragment ion at m/z 127.

Loss of carbon monoxide (CO): Following the initial fragmentation, the resulting ion could lose CO (28 Da).

Loss of a formyl radical (·CHO): A potential fragmentation pathway resulting in an ion at m/z 113.

The presence of a single fluorine atom is not expected to produce a significant M+2 peak, unlike compounds containing chlorine or bromine, which have prominent natural isotopes (³⁷Cl and ⁸¹Br, respectively). chemguide.co.uk

Table 2: Predicted Fragmentation of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 142 | [C₇H₇FO₂]⁺· (Molecular Ion) | - |

| 127 | [M - CH₃]⁺ | ·CH₃ |

| 113 | [M - CHO]⁺ | ·CHO |

| 99 | [M - CH₃ - CO]⁺ | ·CH₃, CO |

This table is based on common fragmentation patterns observed for methoxyphenol analogues. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. bioglobax.com The absorption spectrum provides information about the electronic structure of the molecule, particularly the nature of its chromophores. spcmc.ac.in The primary electronic transitions observed for phenolic compounds are π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from its substituted benzene (B151609) ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are auxochromes that can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect).

Studies on analogous fluorinated phenol derivatives show that the solvent environment significantly influences the UV-Vis spectrum. nih.govfrontiersin.org For example, increasing solvent polarity can cause shifts in the λmax values. Furthermore, the pH of the solution plays a critical role; deprotonation of the phenolic hydroxyl group in basic conditions leads to the formation of a phenoxide ion. acs.org This phenoxide is a more powerful auxochrome, resulting in a significant bathochromic shift of the π → π* transition band. acs.orgnih.gov

For fluorinated pyridine (B92270) Schiff base analogues, distinct absorption bands are observed. In dichloromethane, one analogue showed absorption maxima at 364 nm and 274 nm, which are attributed to electronic transitions within the conjugated system. nih.gov These values shift slightly in solvents of different polarities like acetonitrile (B52724) and DMSO. nih.govfrontiersin.org

Table 3: Representative UV-Vis Absorption Data for a Fluorinated Phenol Analogue

| Solvent | λmax 1 (nm) | ε (mol⁻¹ dm³ cm⁻¹) | λmax 2 (nm) | ε (mol⁻¹ dm³ cm⁻¹) |

| Dichloromethane | 364 | 9.46 x 10³ | 274 | 10.18 x 10³ |

| Acetonitrile | 360 | 9.30 x 10³ | - | - |

| DMSO | 372 | 9.90 x 10³ | 262 | 15.80 x 10³ |

Data is for the analogue (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol, demonstrating solvent effects on electronic transitions. nih.gov

Computational Chemistry and Theoretical Studies on 2 Fluoro 4 Methoxyphenol

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

No published studies were found that detail the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or the conformational analysis of 2-Fluoro-4-methoxyphenol. Such a study would typically involve scanning the potential energy surface by rotating the hydroxyl and methoxy (B1213986) groups to identify the most stable conformer(s).

Vibrational Frequency Calculations and Assignment

There is no available literature reporting the calculated vibrational frequencies (e.g., FT-IR and Raman spectra) and their corresponding assignments based on Potential Energy Distribution (PED) for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap for this compound are not available in published research. Consequently, derivative reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index have not been calculated and reported for this specific molecule.

Molecular Electrostatic Potential (MEP) Mapping

No studies containing a Molecular Electrostatic Potential (MEP) map for this compound were found. An MEP analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its interaction sites.

Quantum Chemical Studies on Electronic Properties and Interactions

Tautomeric Stability Investigations

There is no research available that investigates the tautomeric equilibrium of this compound, for instance, the relative stability between its enol and potential keto forms.

Nonlinear Optical Properties

Theoretical studies are instrumental in predicting the Nonlinear Optical (NLO) properties of molecules, which are crucial for applications in photonics and optoelectronics. researchgate.net Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit high NLO responses. biochempress.com For this compound, the methoxy group (-OCH₃) acts as an electron-donating group, while the fluorine atom (-F) is an electron-withdrawing group. This substitution pattern on the phenol (B47542) ring can enhance the molecular polarizability and hyperpolarizability, which are key determinants of NLO activity.

While specific computational studies on the NLO properties of this compound are not prevalent in the reviewed literature, research on analogous substituted phenols and Schiff bases provides insight. consensus.appacs.org Density Functional Theory (DFT) is a common method used to calculate NLO properties like the first-order hyperpolarizability (β). researchgate.netdntb.gov.ua For instance, studies on various Schiff bases have shown that the predicted NLO properties can be significantly greater than those of standard materials like urea. acs.org The presence of both donating and withdrawing groups is a key factor in enhancing the second-order NLO response. biochempress.com The intramolecular charge transfer between these groups, facilitated by the aromatic ring, is fundamental to the NLO effect.

To illustrate the type of data generated in such studies, the following table shows theoretical NLO properties calculated for a related Schiff base molecule, (E)-4,6-dibromo-2-[(2-bromo-4-methylphenylimino)methyl]-3-methoxyphenol, which highlights its significant NLO potential compared to the reference material, urea. consensus.app

Table 1: Comparison of Calculated NLO Properties

| Compound | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|

| Urea (Reference) | 0.38 x 10⁻²³ | 0.13 x 10⁻³⁰ |

| (E)-4,6-dibromo-2-[(2-bromo-4-methylphenylimino)methyl]-3-methoxyphenol | 3.49 x 10⁻²³ | 1.84 x 10⁻³⁰ |

Data sourced from a study on a related Schiff base compound. consensus.app

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are extensively used in toxicology and drug discovery to predict the effects of new chemicals. For substituted phenols, QSAR models have been widely developed to predict their toxicity to various organisms. jst.go.jp

No specific QSAR or QSPR models incorporating this compound were identified in the literature search. However, the principles of these models are well-established for the phenol class. The toxicity of phenols is often strongly dependent on descriptors such as hydrophobicity (parameterized by log Kₒw) and the acid dissociation constant (pKₐ). nih.govjst.go.jp For this compound, these descriptors would be critical inputs for any QSAR model predicting its environmental or biological activity. For example, a higher log Kₒw generally correlates with increased toxicity due to better membrane partitioning. nih.gov

QSPR models can also predict fundamental chemical properties. For instance, various computational approaches, including those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been used to create QSPR models that predict the pKₐ of substituted phenols based on calculated atomic charges. acs.org The accuracy of these models allows for the estimation of properties for compounds that have not been experimentally measured.

The following table lists key physicochemical descriptors for this compound, which would be essential for its inclusion in QSAR/QSPR studies.

Table 2: Physicochemical Descriptors for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇FO₂ | PubChem nih.gov |

| Molecular Weight | 142.13 g/mol | PubChem nih.gov |

| XLogP3 (Hydrophobicity) | 1.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Polar Surface Area | 29.5 Ų | PubChem nih.gov |

Data computed by PubChem. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule and its interactions with its environment over time. Such studies for this compound would reveal the preferred three-dimensional arrangements of the molecule and the nature of its non-covalent interactions.

Direct MD simulation studies for this compound are not available in the surveyed literature. However, conformational analyses of related molecules like 2-fluorophenol (B130384) and other substituted phenols offer significant insights. nih.govacs.org The key conformational flexibility in this compound arises from the rotation around the C-O bonds of the hydroxyl and methoxy groups. A central question in the conformational analysis of 2-substituted phenols is the presence and stability of an intramolecular hydrogen bond. In 2-fluorophenol, studies suggest that an intramolecular O-H···F hydrogen bond is not a dominant stabilizing interaction. nih.gov In contrast, for 2-methoxyphenol, an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen is observed. acs.org For this compound, computational studies would be needed to determine the relative energies of the different conformers and the potential for intramolecular hydrogen bonding.

MD simulations in a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), would elucidate the intermolecular interactions. researchgate.net These simulations would model the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group (as a donor) and the fluorine and oxygen atoms (as acceptors) with solvent molecules. They would also capture the weaker van der Waals and π-π stacking interactions between molecules in a condensed phase. This information is crucial for understanding the molecule's solubility, reactivity, and behavior in biological systems.

The conformational landscape is defined by the potential energy surface as a function of dihedral angles. The key dihedral angles for this compound are shown in the table below.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description |

|---|---|

| C1-C2-O-H | Defines the orientation of the hydroxyl hydrogen relative to the ring. |

| C3-C4-O-C(methyl) | Defines the orientation of the methoxy group's methyl moiety. |

The study of these angles would reveal the most stable conformers.

Applications of 2 Fluoro 4 Methoxyphenol in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Organic Synthesis

2-Fluoro-4-methoxyphenol serves as a pivotal building block in the construction of a wide array of organic molecules. The presence of three distinct functional groups—hydroxyl, fluoro, and methoxy (B1213986)—on the aromatic ring allows for controlled and selective reactions, making it a prized intermediate for chemists. chemimpex.comnih.gov Its stability and compatibility with diverse reaction conditions further enhance its utility in both research and industrial settings. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 167683-93-4 |

| Molecular Formula | C₇H₇FO₂ |

| Molecular Weight | 142.13 g/mol |

| Appearance | White to yellow to green clear liquid |

| Boiling Point | 94 °C at 4 mmHg |

| Density | 1.27 g/cm³ |

| Refractive Index | n20/D 1.53 |

This table presents key physical and chemical properties of this compound. chemimpex.comnih.gov

The strategic placement of the reactive sites on this compound makes it an important precursor in the synthesis of complex, biologically active molecules. chemimpex.com It is particularly valuable in medicinal chemistry for developing novel therapeutic agents. chemimpex.com For instance, it serves as an intermediate in the creation of pharmaceuticals such as analgesics and anti-inflammatory drugs. chemimpex.com

Research into related fluorinated and methoxylated phenols highlights the synthetic strategies where this compound is applicable. For example, palladium-catalyzed coupling reactions are employed to synthesize new series of fluoro- and methoxyl-substituted isoflavones that have shown potential as antitumor agents. nih.gov Similarly, nucleophilic aromatic substitution reactions using related methoxyphenols have been used to create complex heterocyclic structures, such as pyrazolinone derivatives with herbicidal activity. mdpi.com These synthetic routes underscore the potential of this compound to serve as a foundational element in the assembly of intricate molecular frameworks with significant biological or chemical functions.

Beyond pharmaceuticals, this compound is a key component in the production of various specialty chemicals. chemimpex.com This includes its use in the formulation of modern agrochemicals, such as herbicides and fungicides, which are designed for enhanced crop protection. chemimpex.com The incorporation of the fluoro- and methoxy- groups can influence the molecule's activity, selectivity, and environmental profile.

The synthesis of specialty chemicals often involves multi-step processes where the unique reactivity of intermediates like this compound is crucial. For example, related m-aryloxy phenols are used to create diaryl ethers that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for potential HIV treatment. mdpi.com The compound also serves as a building block for materials with specialized functions, bridging the gap between chemical synthesis and materials science.

Applications in Materials Science

In materials science, the incorporation of fluorine into polymers is a well-established strategy for creating high-performance materials. mdpi.com this compound is a valuable monomer precursor in this field, contributing to the development of advanced polymers and networked materials with desirable characteristics. chemimpex.commdpi.com

This compound is employed in the creation of advanced polymers and coatings that exhibit improved thermal stability and chemical resistance. chemimpex.com Fluoropolymers, as a class, are known for their exceptional inertness, which stems from the strength and stability of the carbon-fluorine bond. nih.govnih.gov This makes them resistant to a wide range of chemicals, including acids, alkalis, and organic solvents. specialchem.comproduct-release.com

Coatings derived from fluoropolymers provide surfaces with low friction and non-stick properties, alongside high-temperature resistance, with some able to withstand continuous use temperatures up to 260°C (500°F). product-release.com While specific data for polymers derived directly from this compound is not extensively published, the synthesis of its isomer, poly(4-fluoro-2-methoxyphenol), has been documented, indicating the feasibility of polymerizing this class of monomers. sigmaaldrich.comsigmaaldrich.com Research on fluorinated polybenzoxazines, another class of polymers used in coatings, shows that the inclusion of fluorine results in materials with high thermal stability (degradation temperatures often above 300°C) and excellent hydrophobicity. researchgate.net

Table 2: General Properties of Fluoropolymer Coatings

| Property | Description |

|---|---|

| Chemical Resistance | Excellent resistance to a broad range of chemicals, including concentrated acids and solvents. specialchem.comproduct-release.com |

| Thermal Stability | High "in-use" temperatures, often up to 260°C (500°F). product-release.com |

| Friction | Very low coefficient of friction, providing non-stick and easy-to-clean surfaces. product-release.com |

| Corrosion Resistance | Low permeability to gases and liquids, offering excellent protection against corrosion. product-release.com |

This table summarizes the enhanced properties typical of fluoropolymer-based materials, for which this compound is a precursor. chemimpex.com

Fluorinated compounds like this compound are utilized as building blocks for more complex three-dimensional structures known as fluorinated network materials. mdpi.com These materials are created by cross-linking polymer chains, resulting in a robust, thermoset structure with enhanced mechanical and thermal properties. mdpi.comresearchgate.net The incorporation of fluorine into these networks imparts increased hydrophobicity, chemical inertness, and thermal stability. mdpi.com For instance, research on fluorinated thiol-ene thermosets demonstrates that these materials can have glass transition temperatures ranging from -42 to 21°C and thermal degradation temperatures (at 5% mass loss) spanning from 274 to 348°C. mdpi.com

Reagent in Analytical Chemistry

This compound also finds application as a reagent in analytical chemistry, where it aids in the detection and quantification of various substances in complex mixtures. chemimpex.com Methoxyphenols, as a class of compounds, are recognized as important atmospheric markers for tracing wood smoke in ambient air pollution. nih.gov Specialized analytical methods, such as gas chromatography-mass spectrometry (GC/MS), have been developed for the reliable determination of methoxyphenols in environmental samples like fine particulate matter. nih.gov Furthermore, regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established analytical procedures for sampling and analyzing methoxyphenol isomers in workplace environments to monitor exposure levels. osha.gov

Detection and Quantification of Various Substances in Complex Mixtures

This compound serves as a valuable reagent in analytical chemistry, where it is employed in methods designed for the detection and quantification of substances within complex mixtures. chemimpex.com Its distinct molecular structure, featuring both fluoro and methoxy functional groups, allows for specific reactivity that can be leveraged for analytical purposes. chemimpex.com

Detailed research findings highlight its application in electrochemical studies, where its transformation can be monitored and the products quantified. In one such study, this compound was used as a substrate in the electrochemical oxidation of phenols to the corresponding p-benzoquinones. rsc.org This process was conducted in a flow electrolysis cell, a modern technique allowing for continuous and scalable synthesis. The quantification of the resulting product was achieved using 1H NMR spectroscopy, which allowed for a precise determination of the reaction yield. rsc.org

The experiment demonstrated that under specific electrochemical conditions, this compound could be successfully converted, and the outcome quantified through established analytical methods. rsc.org

Interactive Data Table: Electrochemical Oxidation of this compound Below are the specific parameters and results for the electrochemical oxidation of this compound.

| Substrate | Applied Charge (F) | Yield (%) |

| This compound | 4 | 19 |

| Data sourced from a study on the electrochemical oxidation of phenols. rsc.org |

This application underscores the utility of this compound as a reactant whose consumption and product formation can be precisely quantified, making it a useful compound for studying and optimizing synthetic methodologies through analytical chemistry. rsc.org

Medicinal Chemistry and Biological Activity of 2 Fluoro 4 Methoxyphenol and Its Derivatives

Role as an Intermediate in Pharmaceutical Development

2-Fluoro-4-methoxyphenol is a versatile chemical building block utilized in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its s chemimpex.comchemimpex.comtructure, featuring both a fluorine atom and a methoxy (B1213986) group on a phenol (B47542) ring, provides unique chemical properties that are valuable in medicinal chemistry. These functional groups can influence a molecule's reactivity, solubility, and ability to interact with biological targets, making the compound a key intermediate in the development of new therapeutic agents.

#### chemimpex.com 6.1.1. Synthesis of Analgesics and Anti-inflammatory Drugs

This compound is recognized as a valuable intermediate in the creation of pharmaceuticals, especially in the development of analgesic (pain-relieving) and anti-inflammatory medications. The i chemimpex.comnclusion of a fluorine atom in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

While specific drugs directly synthesized from this compound are not detailed in the reviewed literature, the development of related structures highlights the importance of this chemical motif. For instance, researchers have synthesized and evaluated derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid as nonsteroidal anti-inflammatory drugs (NSAIDs). In on nih.gove study, a derivative, compound 11a, demonstrated higher anti-inflammatory activity compared to its parent compound, 2-fluoroloxoprofen. This nih.govwork underscores how the fluorinated phenyl backbone, a core component of this compound, contributes to the development of new anti-inflammatory agents.

#### nih.gov 6.1.2. Contribution to the Design of Novel Therapeutic Agents

The unique chemical structure of this compound makes it an important contributor to the design of novel therapeutic agents beyond just analgesics. Its a chemimpex.combility to participate in various chemical reactions allows for the construction of complex molecules designed to interact with specific biological targets.

The chemimpex.comfluorophenoxy moiety is a key feature in the design of various modern therapeutics. For example, a series of 4-(2-fluorophenoxy)quinoline derivatives were designed as potent inhibitors of the c-Met kinase, a target in cancer therapy. The most promising compound from this series exhibited a high degree of inhibition, demonstrating the value of the fluorophenoxy structure in creating targeted agents. The strategic placement of the fluorine atom is often crucial for achieving high potency in such specialized therapeutic candidates.

Pharmacological Mechanisms and Biological Activity Studies

Research into the biological activities of fluorinated methoxyphenols has revealed several mechanisms relevant to inflammation. Studies have often focused on isomers and derivatives, such as 4-fluoro-2-methoxyphenol (B1225191) (an analog of apocynin), which provide insight into the pharmacological potential of this class of compounds.

Inhibition of NADPH Oxidase Activity and Myeloperoxidase Chlorinating Activity

An isomer of the primary subject, 4-fluoro-2-methoxyphenol (also known as F-apocynin), has been identified as a potent inhibitor of NADPH oxidase. This nih.govresearchgate.netenzyme complex is a major source of reactive oxygen species (ROS) in inflammatory cells like neutrophils. By in researchgate.nethibiting NADPH oxidase, 4-fluoro-2-methoxyphenol effectively reduces the production of these damaging molecules.

Furt nih.govhermore, 4-fluoro-2-methoxyphenol was found to be a significantly more potent inhibitor of both NADPH oxidase activity and myeloperoxidase (MPO) chlorinating activity than its parent compound, apocynin. The e nih.govnhanced potency is attributed to its increased lipophilicity, or ability to dissolve in fats, which may allow it to pass through cell membranes more easily.

#### nih.gov 6.2.2. Inhibition of Tumor Necrosis Factor-alpha (TNFα) Release

Tumor Necrosis Factor-alpha (TNFα) is a key cytokine that drives inflammatory responses. The isomer 4-fluoro-2-methoxyphenol has been shown to be as potent as apocynin in inhibiting the release of TNFα from peripheral blood mononuclear cells. This nih.govresearchgate.netdemonstrates that the compound's biological activity extends beyond the inhibition of ROS-producing enzymes to include the modulation of crucial inflammatory signaling molecules. The a nih.govbility to suppress TNFα is a key characteristic of many successful anti-inflammatory therapies.

#### frontiersin.org 6.2.3. Anti-inflammatory Activity

The combined effects of inhibiting ROS production and key inflammatory cytokines confer significant anti-inflammatory properties to fluorinated methoxyphenolic compounds. The isomer 4-fluoro-2-methoxyphenol is considered a strong candidate for use in treating inflammatory diseases due to its multiple inhibitory actions.

Stud nih.govresearchgate.neties on other related derivatives further support the anti-inflammatory potential of this chemical class. For example, newly synthesized pyrazoline derivatives containing a 4-fluoro-3-methylphenyl group were evaluated for their anti-inflammatory effects. Several of these compounds demonstrated potent activity in laboratory models.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrazoline Derivatives

| Compound ID | Substituent Group | In-vivo Anti-inflammatory Activity (% Edema Inhibition) | Analgesic Activity (% Decrease in Writhing) |

| 2h | 4-chloro | 78.0% | 33.5% |

| Standard | Diclofenac | 82.0% | 45.1% |

This table presents selected data to highlight the activity of derivatives containing a fluorinated phenyl ring. The study evaluated a series of ten compounds (2a-2j).

Potential as Negative Allosteric Modulators (NAMs) for Metabotropic Glutamate (B1630785) Receptors (mGluRs)

Derivatives of this compound have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluRs), which are promising targets for treating various neuropsychiatric disorders. biorxiv.org Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, allowing for a more nuanced regulation of receptor activity. csic.es NAMs, specifically, stabilize the inactive conformation of the receptor. csic.es

One such derivative, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, has been developed as a potent NAM for mGluR2, a subtype of the mGluRs. biorxiv.org This compound has been synthesized and characterized for use as a PET imaging ligand to study mGluR2 function in vivo. biorxiv.org Studies in rats and non-human primates have shown that this radiolabeled NAM accumulates in mGluR2-rich regions of the brain, such as the striatum, cortex, thalamus, and hippocampus. biorxiv.org The binding of this derivative can be reduced by pretreatment with other known mGluR2 NAMs, demonstrating its specificity for the receptor. biorxiv.org This line of research highlights the potential of this compound-based structures in the development of tools and therapies targeting mGluRs. biorxiv.org

It's important to note that while some mGluR5 NAMs like MPEP and MTEP have shown potential in addiction models, they can also act as competitive inhibitors of the hepatic enzyme CYP1A2, which could lead to drug-drug interactions. nih.gov

Antioxidant Properties and Mechanisms

The antioxidant properties of methoxyphenol derivatives are a subject of significant research interest. nih.govnih.gov The primary mechanisms of antioxidant action for these compounds include Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). nih.gov

Experimental studies on a range of 2-methoxyphenol derivatives have evaluated their antioxidant capacity through various assays, including the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity. nih.gov A study on mandelic acid and its hydroxy and methoxy derivatives found that the presence and position of hydroxyl and methoxy groups on the aromatic ring influence their reactivity towards free radicals. mdpi.com For instance, 3,4-di-hydroxymandelic acid showed stronger antioxidant properties than 4-hydroxy-3-methoxymandelic acid in DPPH and ABTS assays. mdpi.com

Antimicrobial and Antifungal Activities of Derivatives

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities. For example, Schiff bases derived from o-vanillin, which has a similar structure, have been synthesized and tested against various pathogens. scispace.com In one study, the compound 2-{[(4-fluorophenethyl)imino]methyl}-6-methoxyphenol showed the highest activity against Candida albicans. scispace.com

The introduction of a fluorine atom and a methoxy group into a molecule can enhance its antimicrobial and antifungal properties. mdpi.comnih.gov For instance, studies on 1,2,4-triazolium derivatives have shown that compounds containing a 2,4-difluorobenzyl group exhibit potent activity against a range of bacteria and fungi, with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov The antimicrobial activity of these derivatives is influenced by the type of substituent, the length of the alkyl chain, and the number of triazolium rings. nih.gov

Furthermore, metal complexes of Schiff base ligands derived from compounds like 2-((E)-(6-fluorobenzo[d]thiazol-2-ylimino)methyl)-6-methoxyphenol have shown excellent antibacterial and antioxidant activities. mdpi.comresearchgate.net Some of these complexes exhibited remarkable activity against Gram-positive bacteria and fungi, with MIC values surpassing those of standard drugs like oxytetracycline (B609801) and fluconazole. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of derivatives of this compound. These studies systematically alter the chemical structure of a lead compound and evaluate the effect of these changes on its biological activity.

For instance, in the development of TGR5 agonists, a series of 4-phenoxythiazol-5-carboxamides were synthesized. jst.go.jp Extensive SAR studies on the phenyl and thiazole (B1198619) rings led to the identification of 2-methyl-thiazole derivatives with high in vitro potency. jst.go.jp Similarly, SAR studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors revealed that specific substitutions led to compounds with nanomolar potency and excellent selectivity. nih.gov

In another example, SAR studies of 2,5-dimethoxyphenylpiperidines as selective serotonin (B10506) 5-HT2A receptor agonists showed that different substituents in the 4-position of the phenyl ring led to marked differences in agonist potencies. acs.org These studies underscore the importance of systematic structural modifications to enhance the desired biological activity and selectivity.

Impact of Fluorine Substitution on Lipophilicity and Membrane Permeability

The substitution of a hydroxyl or methoxy group with a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, particularly its lipophilicity. chemrxiv.org Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes. ugent.be

For example, the replacement of a hydroxyl group with fluorine in the antimalarial drug amodiaquine (B18356) blocked unwanted metabolic oxidation while maintaining similar activity. chemrxiv.org In another case, the increased lipophilicity of 4-fluoro-2-methoxyphenol compared to its analog, apocynin, was credited for its enhanced inhibitory effect on leukocyte oxidant production, as it could more easily pass through the cell membrane. nih.gov

Influence of Methoxy Group on Biological Activity

The methoxy group (-OCH3) plays a significant role in the biological activity of various compounds. cymitquimica.com Its position on an aromatic ring can significantly affect a molecule's properties and biological interactions. nih.gov

In a study of benzo[b]furan derivatives, the presence and position of a methoxy group were found to be critical for their anticancer activity. mdpi.com For instance, a methoxy substituent at the C-5 position significantly enhanced the inhibitory effects on cell growth compared to compounds without it. mdpi.com Similarly, the position of the methoxy group influenced the biological properties of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, with the ortho-substituted compound showing the most favorable characteristics for myocardial perfusion imaging. nih.gov

The methoxy group can also influence a compound's metabolic stability and potency. In the development of 12-lipoxygenase inhibitors, the 3-methoxy group on the benzyl ring was found to be important for potency. nih.gov

Metabolic Pathways and Biotransformation

The metabolism of xenobiotics, including derivatives of this compound, involves a series of enzymatic reactions that modify the chemical structure of the compound, generally to facilitate its excretion. researchgate.netdoi.org These biotransformation reactions are typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions. researchgate.net

Enzyme Activity Studies

While comprehensive enzymatic studies specifically targeting this compound are not extensively documented in publicly available literature, its structural characteristics and the activities of closely related analogs suggest its potential as a modulator of various enzyme systems. This compound serves as a valuable intermediate in the synthesis of novel pharmaceutical and agrochemical agents, indicating its utility in exploring biological activities. chemimpex.com Research in biochemistry utilizes this compound to investigate enzyme activity and metabolic pathways, which can provide insights into potential therapeutic targets. chemimpex.com

An analogous compound, 4-Fluoro-2-methoxyphenol, which is an isomer of this compound, has demonstrated significant inhibitory effects on key enzymes involved in inflammatory processes. Studies have shown that 4-Fluoro-2-methoxyphenol is a more potent inhibitor of NADPH oxidase and myeloperoxidase (MPO) compared to its non-fluorinated counterpart, apocynin. The increased lipophilicity due to the fluorine atom is thought to facilitate its passage through cell membranes, enhancing its inhibitory action. This suggests that the fluorine substitution in phenolic compounds can play a crucial role in their interaction with enzyme active sites. Given these findings, it is plausible that this compound could exhibit similar or other significant enzyme-modulating properties.

Further research is warranted to fully elucidate the specific enzymatic targets and kinetic profiles of this compound. Such studies would be instrumental in understanding its biological effects and potential applications in medicinal chemistry.

In Vivo and In Vitro Metabolism of Fluorinated Phenols

The metabolism of fluorinated phenols, including this compound, is a critical area of study in medicinal chemistry and toxicology. The introduction of a fluorine atom can significantly alter the metabolic fate of a compound, influencing its efficacy and clearance from the body. The primary routes of metabolism for phenolic compounds are Phase II conjugation reactions, specifically sulfation and glucuronidation.

In vitro and in vivo studies on a series of 2-fluoro-4-halophenols have provided valuable insights into their metabolic pathways. These studies utilized ¹⁹F NMR and spectroscopic assays to analyze the metabolites formed.

In Vivo Metabolism:

However, when these phenols are formed as metabolites from precursor compounds (3-halofluorobenzenes), the metabolic profile changes significantly. The ratio of sulfation to glucuronidation of the resulting 2-fluoro-4-halophenol metabolites decreases as the halogen substituent changes from fluorine to chlorine to bromine. nih.gov This highlights the complexity of metabolic pathways and how the route of formation can influence the subsequent biotransformation of a metabolite.

In Vitro Metabolism:

Kinetic studies using microsomal and cytosolic incubations have shed light on the enzymatic basis for the observed metabolic differences. These in vitro experiments allow for the determination of key kinetic parameters, such as the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

The data from these studies demonstrate that the variation in the halogen substituent at the C4 position of 2-fluoro-4-halophenols primarily affects the glucuronidation process. nih.gov Specifically, there is a decrease in the apparent Km for glucuronidation as the substituent changes from fluorine to chlorine to bromine. nih.gov This suggests that the enzyme responsible for glucuronidation, UDP-glucuronyltransferase (UGT), has an increasing affinity for the 2-fluoro-4-halophenol as the halogen becomes larger and more hydrophobic. nih.gov The increased hydrophobicity of the phenol is thought to facilitate its accumulation in the hydrophobic membrane environment where UGTs are located, leading to a lower apparent Km. nih.gov

The metabolism of fluorinated phenols is also influenced by Cytochrome P450 (CYP) enzymes in Phase I metabolism, which can introduce or modify functional groups prior to conjugation. For instance, the metabolism of iloperidone (B1671726) in human liver microsomes involves the formation of a phenolic metabolite, 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]-3-methoxyphenol, indicating that complex molecules containing a fluorinated methoxyphenol moiety undergo CYP-mediated transformations. nih.gov

The table below summarizes the key findings from metabolic studies on 2-fluoro-4-halophenols.

| Metabolic Aspect | Key Findings | Supporting Data |

| In Vivo Sulfation/Glucuronidation Ratio | The ratio of sulfation to glucuronidation of directly administered 2-fluoro-4-halophenols in rats is constant at approximately 0.6, irrespective of the C4 halogen substituent. nih.gov | Ratio = ~0.6 |

| In Vivo Sulfation/Glucuronidation Ratio (from precursors) | The ratio of sulfation to glucuronidation of 2-fluoro-4-halophenol metabolites from 3-halofluorobenzenes decreases as the C4 halogen changes from F to Cl to Br. nih.gov | F: 48, Cl: 13, Br: 6 |

| In Vitro Glucuronidation Kinetics | The apparent Km for glucuronidation of 2-fluoro-4-halophenols decreases with increasing size of the C4 halogen substituent. nih.gov | Km decreases in the order: 2,4-difluorophenol (B48109) > 4-chloro-2-fluorophenol (B1580588) > 4-bromo-2-fluorophenol |

These findings underscore the importance of the physicochemical properties of substituents, such as hydrophobicity, in determining the metabolic fate of fluorinated phenols.

Applications in Agrochemical and Environmental Sciences

Use in the Formulation of Agrochemicals

2-Fluoro-4-methoxyphenol serves as a crucial intermediate in the synthesis of a variety of agrochemicals. chemimpex.comangenechemical.com Its unique molecular structure, featuring both a fluorine atom and a methoxy (B1213986) group, allows it to be a versatile building block in the development of new and effective crop protection products. chemimpex.comangenechemical.com

Herbicides and Fungicides Development

This compound is utilized in the formulation of both herbicides and fungicides. chemimpex.cominnospk.com The presence of the fluorine atom in the molecule is significant, as fluorinated compounds often exhibit enhanced biological activity. This is a desirable trait in the development of potent agrochemicals. mdpi.com For instance, the synthesis of certain pyrazolinone derivatives, which have shown promise as herbicides with selective action between crops and weeds, can involve intermediates structurally related to this compound. mdpi.com Similarly, its structural motifs are found in the development of new fungicidal agents. scielo.brnih.gov The strategic placement of the fluoro and methoxy groups can be modified to enhance the efficacy and selectivity of these agricultural products. angenechemical.com

Enhancing Crop Protection Strategies

The use of this compound and its derivatives in agrochemical synthesis contributes to more effective crop protection strategies. chemimpex.com By serving as a precursor to novel herbicides and fungicides, it aids in the development of products that can manage a wide range of agricultural pests. chemimpex.cominnospk.com The resulting agrochemicals are designed to protect crops from weeds and fungal diseases that can significantly reduce yield. mdpi.comnih.gov The development of more selective herbicides, for example, helps in controlling weeds without harming the crops themselves, which is a key aspect of modern agricultural practices. mdpi.com

Environmental Impact and Degradation Studies

The introduction of fluorinated organic compounds like this compound into the environment through agricultural use necessitates an understanding of their environmental fate and potential for degradation. nih.govmdpi.com

Persistence and Transformation in Environmental Matrices

Fluorinated organic compounds are known for the strength of the carbon-fluorine bond, which can lead to increased persistence in the environment. nih.govmdpi.com These compounds have been detected in various environmental compartments, including soil and water. nih.govmdpi.com The transformation of such compounds can occur through both biotic and abiotic pathways. nih.govepa.gov For example, microbial degradation is a key factor in the disappearance of some phenolic compounds from soil. epa.gov Studies on analogue compounds like fluorinated phenols and pharmaceuticals show they can persist in surface waters and sediments. nih.gov The transformation of these compounds can lead to the formation of various byproducts, which may also have environmental implications. d-nb.info

Degradation Mechanisms of Fluorinated Aromatic Compounds

The degradation of fluorinated aromatic compounds is a complex process. Aerobic degradation of halogenated phenols in some bacteria involves hydroxylation to a corresponding catechol, followed by the cleavage of the aromatic ring. nih.gov However, other pathways exist. For instance, the degradation of 4-fluorophenol (B42351) by Arthrobacter sp. strain IF1 proceeds through a monooxygenase reaction to form benzoquinone, which is then reduced to hydroquinone (B1673460) and further metabolized. nih.gov

Anaerobic degradation of some fluorophenols has been observed to be slow or non-existent under certain conditions, while other fluorinated aromatics like 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) can be degraded under denitrifying conditions. nih.gov The degradation of complex aromatic structures can involve processes like ring-opening, decarboxylation, and hydroxylation. frontiersin.org

The following table summarizes findings on the degradation of related fluorinated aromatic compounds:

| Compound | Organism/System | Conditions | Key Findings |

| 4-Fluorophenol | Arthrobacter sp. strain IF1 | Aerobic | Degradation proceeds via benzoquinone and hydroquinone. nih.gov |

| 2-Fluorobenzoate | Denitrifying bacteria | Anaerobic | Depleted within 84 days. nih.gov |

| 4-Fluorobenzoate | Denitrifying bacteria | Anaerobic | Depleted within 28 days. nih.gov |

| Fluorophenols | Anaerobic enrichment cultures | Anaerobic (denitrifying, sulfate-reducing, iron-reducing, methanogenic) | No degradation observed within 1 year. nih.gov |

Adsorption Studies for Removal from Aqueous Solutions (Analogue Compounds)

The removal of phenolic compounds and their halogenated analogues from water is an important area of environmental research. Adsorption is a widely studied method for this purpose, utilizing various materials. researchgate.netnih.govnih.gov For instance, fly ash and modified fly ash-based molecular sieves have been investigated for the removal of phenol (B47542) and chlorophenols from wastewater. researchgate.net

Magnetic iron oxide nanoparticles have also shown good adsorption capacity for phenol and p-chlorophenol. nih.gov Another approach involves using activated carbon functionalized with amine groups, which has demonstrated high efficiency in removing 4-chlorophenol (B41353) from aqueous solutions. nih.gov The effectiveness of these adsorbents is often evaluated by studying adsorption kinetics and equilibrium isotherms. nih.govnih.gov

The table below presents data on the adsorption of analogue phenolic compounds using different adsorbent materials.

| Adsorbate | Adsorbent | Maximum Adsorption Capacity | Reference |

| Phenol | Magnetic iron oxide nanopowder | Not specified, but good capacity reported | nih.gov |

| p-Chlorophenol | Magnetic iron oxide nanopowder | Not specified, but good capacity reported | nih.gov |

| 4-Chlorophenol | Amine-functionalized activated carbon | 316.1 mg/g | nih.gov |

| Phenol | Reactive Green HE 4BD carrying hollow fibers | 145.9 µmol/g | researchgate.net |

Green Chemistry Approaches to Minimize Environmental Impact

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound to reduce the environmental footprint of manufacturing processes. rsc.org These approaches focus on developing more sustainable and efficient methods that minimize waste, avoid the use of toxic substances, and reduce energy consumption. nih.govcas.org Key areas of research and implementation include the use of biocatalysts, the adoption of greener solvents, and the development of innovative synthetic routes.

Biocatalysis: A Greener Alternative